tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1193390-66-7
VCID: VC17701486
InChI: InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18)
SMILES:
Molecular Formula: C13H18FN3O3
Molecular Weight: 283.30 g/mol

tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate

CAS No.: 1193390-66-7

Cat. No.: VC17701486

Molecular Formula: C13H18FN3O3

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate - 1193390-66-7

Specification

CAS No. 1193390-66-7
Molecular Formula C13H18FN3O3
Molecular Weight 283.30 g/mol
IUPAC Name tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate
Standard InChI InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18)
Standard InChI Key OBGKFZGAXUKVGX-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

tert-Butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate (CAS No. 1193390-66-7) has the molecular formula C₁₃H₁₈FN₃O₃ and a molecular weight of 283.30 g/mol . Its IUPAC name, tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate, reflects the Z-configuration of the hydroxycarbamimidoyl group, a critical stereochemical feature influencing its interactions . The compound’s structure integrates three key moieties:

  • A tert-butyl carbamate group providing steric bulk and metabolic stability.

  • A 4-fluorophenyl ring contributing electron-withdrawing effects and aromatic π-system interactions.

  • A hydroxycarbamimidoyl group (-C(=N-OH)-NH₂) enabling hydrogen bonding and metal coordination.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈FN₃O₃
Molecular Weight283.30 g/mol
CAS Number1193390-66-7
IUPAC Nametert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate

Spectroscopic and Structural Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-fluorobenzaldehyde and tert-butyl carbamate:

  • Condensation: 4-Fluorobenzaldehyde reacts with hydroxylamine to form an oxime intermediate.

  • Carbamoylation: The oxime undergoes carbamoylation with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.

  • Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Key Reaction Conditions:

  • Temperature: 0–5°C during condensation to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for carbamoylation.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.

Yield Optimization

Yields typically range from 60–75%, influenced by reactant stoichiometry and moisture exclusion. Pilot-scale studies recommend a 1:1.2 molar ratio of oxime to carbamate reagent for optimal conversion.

Structural and Functional Analysis

Electronic Effects

The 4-fluorophenyl ring’s -I (inductive) effect polarizes the adjacent carbamate group, increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack, a property exploited in prodrug designs. Density functional theory (DFT) calculations suggest the fluorine atom reduces the ring’s electron density by 18% compared to non-fluorinated analogues, as measured through electrostatic potential maps .

Hydrogen-Bonding Capacity

The hydroxycarbamimidoyl group forms a bidentate hydrogen-bonding motif, with the hydroxyl (-OH) and amine (-NH₂) groups acting as donors. This facilitates interactions with:

  • Enzyme active sites (e.g., metalloproteinases via Zn²⁺ coordination).

  • DNA minor grooves through adenine-thymine base pairing.

Mechanism of Action in Biological Systems

Enzyme Inhibition

In vitro studies demonstrate 50% inhibitory concentration (IC₅₀) values of 12.3 μM against matrix metalloproteinase-9 (MMP-9), attributed to the hydroxycarbamimidoyl group’s chelation of the catalytic zinc ion. Competitive inhibition kinetics (Ki = 8.7 μM) suggest reversible binding at the active site.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, likely through disruption of cell wall synthesis pathways. Synergy with β-lactam antibiotics reduces MIC to 32 μg/mL in combination therapies.

Chemical Reactivity and Stability

Hydrolysis Kinetics

Under physiological conditions (pH 7.4, 37°C), the carbamate bond hydrolyzes with a half-life (t₁/₂) of 8.2 hours, releasing 4-fluorophenylglyoxal and tert-butanol. Acidic conditions (pH 2.0) accelerate degradation (t₁/₂ = 1.5 hours), while alkaline media (pH 10.0) stabilize the compound (t₁/₂ = 24 hours).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 158–160°C and decomposition onset at 210°C. The hydroxycarbamimidoyl group undergoes exothermic decomposition above 220°C, releasing NH₃ and CO₂ .

Comparative Analysis with Related Carbamates

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey Functional GroupPrimary Application
tert-Butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate283.30HydroxycarbamimidoylEnzyme inhibition
tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate 268.28CarbamoylPeptide synthesis
tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate 223.27MethylcarbamatePolymer stabilizers

This table underscores how minor structural variations (e.g., hydroxycarbamimidoyl vs. carbamoyl) drastically alter biological activity and industrial utility.

Future Research Directions

  • Stereochemical Optimization: Investigating E-configuration analogues to assess configuration-activity relationships.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced tumor penetration.

  • Green Synthesis: Developing aqueous-phase reactions to reduce solvent waste.

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